molecular formula C10H16BNO2 B117506 (2-Amino-4-isobutylphenyl)boronic acid CAS No. 153624-54-5

(2-Amino-4-isobutylphenyl)boronic acid

Cat. No. B117506
CAS RN: 153624-54-5
M. Wt: 193.05 g/mol
InChI Key: FCQVRTWRJLAVOQ-UHFFFAOYSA-N
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Description

(2-Amino-4-isobutylphenyl)boronic acid is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .


Synthesis Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Molecular Structure Analysis

The molecular formula of (2-Amino-4-isobutylphenyl)boronic acid is C10H16BNO2 . Boronic acids form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .


Chemical Reactions Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .


Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The solubility of boronic acids can be increased by adding monosaccharides to the aqueous solutions .

Scientific Research Applications

Cross-Coupling Reactions

Boronic acids and their derivatives are widely used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Catalysis

Boronic acids can act as Lewis acids, making them useful in various catalytic processes . For example, they can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Medicinal Chemistry

Boronic acids have found applications in medicinal chemistry . They can interact with biological targets, such as proteins and enzymes, which makes them useful in the development of new drugs .

Polymer and Optoelectronics Materials

Boronic acids and their derivatives can be used in the development of polymer and optoelectronic materials . Their unique properties allow them to be used in the creation of materials with specific characteristics .

Sensing Applications

Boronic acids have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This can be useful in various areas of biological research .

Separation Technologies

Boronic acids can be used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .

Development of Therapeutics

The interaction of boronic acids with diols allows for their use in the development of therapeutics . This includes the development of drugs for various diseases .

Mechanism of Action

Target of Action

(2-Amino-4-isobutylphenyl)boronic acid, also known as [2-amino-4-(2-methylpropyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organyl group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

The SM coupling reaction, facilitated by (2-Amino-4-isobutylphenyl)boronic acid, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The product of the SM coupling reaction can undergo further reactions to form more complex structures, depending on the specific requirements of the synthesis .

Pharmacokinetics

It’s worth noting that the compound is relatively stable and readily prepared, making it a useful reagent in the sm coupling reaction .

Result of Action

The primary result of the action of (2-Amino-4-isobutylphenyl)boronic acid is the formation of a new carbon-carbon bond via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The efficacy and stability of (2-Amino-4-isobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed efficiently in a variety of conditions, making (2-Amino-4-isobutylphenyl)boronic acid a versatile reagent in organic synthesis .

Future Directions

Boron neutron capture therapy (BNCT) is an attractive approach to treating cancers . The amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect . This study developed a novel fluorescence sensor, BITQ, to analyze boronic acid agents used for BNCT . The research group led by Associate Professor Naoyuki Shimada of the Department of Chemistry at the College of Humanities and Sciences at Nihon University, has revealed the successful development of an efficient chemical synthesis method for peptides .

properties

IUPAC Name

[2-amino-4-(2-methylpropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVRTWRJLAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595948
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-isobutylphenyl)boronic acid

CAS RN

153624-54-5
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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